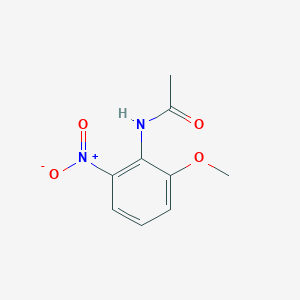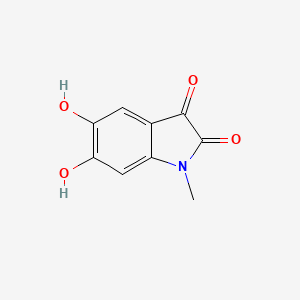
Acetamide, N-(2-methoxy-6-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-methoxy-6-nitrophenyl)- is an organic compound with the molecular formula C9H10N2O4. This compound is characterized by the presence of an acetamide group attached to a 2-methoxy-6-nitrophenyl ring. It is a derivative of acetamide and is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-methoxy-6-nitrophenyl)- typically involves the reaction of 2-methoxy-6-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-methoxy-6-nitrophenyl)- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure maximum yield. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-methoxy-6-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: The major product is 2-methoxy-6-nitroaniline.
Reduction: The major product is 2-methoxy-6-aminoaniline.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-methoxy-6-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-methoxy-6-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(4-methoxy-2-nitrophenyl)
- Acetamide, N-(2-methoxy-4-nitrophenyl)
- Acetamide, N-(2-methoxy-5-nitrophenyl)
Uniqueness
Acetamide, N-(2-methoxy-6-nitrophenyl)- is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
116496-81-2 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
N-(2-methoxy-4-methyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-8(12(14)15)10(11-7(2)13)9(5-6)16-3/h4-5H,1-3H3,(H,11,13) |
Clave InChI |
DOEHGANMBXMZDY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(C(=C1)OC)NC(=O)C)[N+](=O)[O-] |
Sinónimos |
N-(2-METHOXY-4-METHYL-6-NITROPHENYL)ACETAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















